Boc-AEDI-OH
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Overview
Description
Boc-AEDI-OH, also known as tert-butoxycarbonyl-2-aminoethyl-1,1-dicarboxylic acid, is a chemical compound commonly used in peptide synthesis and biochemical research. It is a derivative of the amino acid L-arginine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and an AEDI (2-aminoethyl-1,1-dicarboxylic acid) unit on the guanidine group. This protecting group helps to prevent unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the reactive amino and guanidine groups .
Mechanism of Action
Target of Action
Boc-AEDI-OH is primarily used as a linker for antibody-drug conjugation (ADC) and other bioconjugations . The compound’s primary targets are the antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of target cells, such as cancer cells in the case of ADCs.
Mode of Action
The Boc (tert-butoxycarbonyl) group in this compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protecting group helps to prevent unwanted reactions during peptide synthesis, and can be easily removed under appropriate conditions to reveal the active compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels, preferably refrigerated . Exposure to heat, flames, and sparks should be avoided . Moreover, the compound should be handled only by those properly qualified in the handling of potentially hazardous chemicals .
Biochemical Analysis
Biochemical Properties
Boc-AEDI-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Boc protecting group prevents unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the active amino acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It binds to the amino group of L-arginine, preventing unwanted reactions during the synthesis process. When the conditions are appropriate, the Boc group can be removed, revealing the active amino acid and allowing it to participate in peptide formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is primarily due to its role in peptide synthesis, where it is added and removed at different stages of the process
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound dosage in animal models. As a compound primarily used in peptide synthesis, its direct application in animal studies may not be common .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis . It is transported to the site of peptide synthesis where it is used to protect the amino group of L-arginine.
Subcellular Localization
The subcellular localization of this compound is primarily at the site of peptide synthesis within the cell . Its presence in these locations allows it to perform its role as a protecting group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-AEDI-OH typically involves the protection of the amino group of L-arginine with a tert-butoxycarbonyl group. This is achieved by reacting L-arginine with di-tert-butyl dicarbonate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity this compound. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-AEDI-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Reduction: CDI, DIBAL-H.
Major Products Formed:
Deprotection: The removal of the Boc group yields the free amino acid.
Reduction: The reduction of N-protected amino acids yields chiral α-amino aldehydes.
Scientific Research Applications
Boc-AEDI-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Peptide Synthesis: this compound is used as a building block for the synthesis of peptides with biological activity.
Therapeutic Agent Development: It is used in the design and development of new therapeutic agents, including drugs targeting specific proteins and enzymes.
Protein Structure and Function Studies: this compound is employed in the study of protein structure and function, aiding in the understanding of protein interactions and mechanisms.
Comparison with Similar Compounds
Fmoc-AEDI-OH (9-fluorenylmethyloxycarbonyl-2-aminoethyl-1,1-dicarboxylic acid): Another protecting group used in peptide synthesis, which is cleaved under mild basic conditions.
Cbz-AEDI-OH (carbobenzyloxy-2-aminoethyl-1,1-dicarboxylic acid): A protecting group that is removed by hydrogenolysis.
Uniqueness of Boc-AEDI-OH: this compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multistep peptide synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPSJKFHVLVAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.